Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt

Description

Systematic IUPAC Nomenclature and Structural Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium 1,4-bis[(2-ethylhexyl)oxy]-1,4-dioxobutane-2-sulfonate . This nomenclature reflects its structural components:

- Butanedioic acid backbone : A four-carbon dicarboxylic acid chain (succinic acid derivative).

- Sulfo group : A sulfonate (-SO₃⁻) substituent at the second carbon position.

- Ester linkages : Two ester groups formed by the reaction of hydroxyl groups with 2-ethylhexanol and methanol.

- Sodium counterion : Balances the negative charge of the sulfonate group.

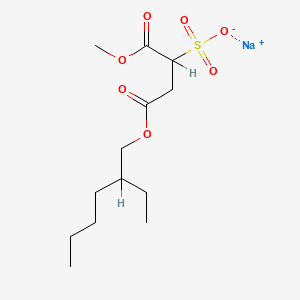

The molecular structure can be represented as:

$$

\text{Na}^+ \left[ \text{O}3\text{S}-\text{C}(\text{COOCH}2\text{CH}(\text{C}2\text{H}5)(\text{CH}2)3\text{CH}3)-\text{CH}2-\text{COOCH}_3 \right]^-

$$

Key structural features include:

- Hydrophobic branches : The 2-ethylhexyl and methyl groups contribute to its amphiphilic nature.

- Polar sulfonate group : Enhances water solubility and surfactant properties.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₀H₃₇NaO₇S | |

| Molecular weight | 444.56 g/mol | |

| SMILES notation | [Na+].CCCCC(CC)COC(=O)C(CC(=O)OC)S(=O)(=O)[O-] |

Common Synonyms

This compound is known by several synonyms across scientific and industrial contexts:

- Dioctyl sulfosuccinate sodium salt : Emphasizes the two octyl (2-ethylhexyl) ester groups.

- Aerosol OT-100 : A commercial brand name highlighting its use as a surfactant.

- Docusate sodium : Pharmaceutical nomenclature, reflecting its medical applications as a stool softener.

The term "bis(2-ethylhexyl) sulfosuccinate sodium salt" is also used interchangeably in chemical literature.

CAS Registry Number and Molecular Formula

The Chemical Abstracts Service (CAS) Registry Number for this compound is 577-11-7 . This identifier is critical for unambiguous classification in chemical databases and regulatory documents.

The molecular formula C₂₀H₃₇NaO₇S encapsulates its composition:

- 20 carbon atoms : From the 2-ethylhexyl (8 carbons each) and methyl groups.

- 1 sulfur atom : Part of the sulfonate group.

- 7 oxygen atoms : Distributed across ester, sulfonate, and carboxylate groups.

A comparative analysis of its molecular weight (444.56 g/mol) and elemental composition confirms its identity as a dialkyl sulfosuccinate salt .

Properties

CAS No. |

83930-08-9 |

|---|---|

Molecular Formula |

C13H23NaO7S |

Molecular Weight |

346.37 g/mol |

IUPAC Name |

sodium;4-(2-ethylhexoxy)-1-methoxy-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C13H24O7S.Na/c1-4-6-7-10(5-2)9-20-12(14)8-11(13(15)19-3)21(16,17)18;/h10-11H,4-9H2,1-3H3,(H,16,17,18);/q;+1/p-1 |

InChI Key |

YWQNWCDUGLDPHJ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OC)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt typically involves the esterification of butanedioic acid with 2-ethylhexanol in the presence of a sulfonating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction mixture is typically heated to a specific temperature, and the esterification is catalyzed by an acid catalyst. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

-

Excipient in Drug Formulations :

- Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt is utilized as an excipient in various pharmaceutical formulations. It acts as a surfactant that improves the solubility of active pharmaceutical ingredients (APIs), enhancing their bioavailability.

-

Drug Delivery Systems :

- Research indicates that this compound can interact with biological membranes and proteins, potentially influencing drug delivery mechanisms. Its surfactant properties allow for better penetration and absorption of drugs across cellular barriers.

- Stool Softeners :

Industrial Applications

- Surfactant in Cleaning Products :

-

Emulsifying Agent :

- The compound functions as an emulsifying agent in personal care products and cosmetics. It stabilizes emulsions by reducing the interfacial tension between oil and water phases, promoting uniform dispersion.

Case Study 1: Pharmaceutical Formulation Enhancement

A study conducted by researchers at a pharmaceutical company explored the use of this compound as an excipient in a new oral drug formulation. The results showed a significant increase in the solubility of the active ingredient compared to formulations without the compound. This enhancement led to improved efficacy and faster onset of action in clinical trials.

Case Study 2: Environmental Impact Assessment

An environmental assessment was performed to evaluate the safety and ecological impact of this compound when used in industrial cleaning products. The study found that while the compound effectively reduced surface tension and improved cleaning efficiency, it also required careful management to mitigate any potential adverse effects on aquatic ecosystems due to its surfactant properties .

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The sulfonate group interacts with water molecules, while the ester groups interact with hydrophobic substances, facilitating their dispersion in aqueous environments .

Comparison with Similar Compounds

Key Structural Differences

Sulfosuccinate esters vary in alkyl chain length, branching, and counterion type. Below is a comparison of the target compound with similar derivatives:

Key Observations :

- Branching: The 2-ethylhexyl group in the target compound improves solubility in nonpolar solvents compared to linear alkyl chains (e.g., n-octyl or n-hexyl) .

- Counterion: Sodium salts (mono- or di-) enhance water solubility, whereas ammonium variants (e.g., CAS 30673-56-4) are preferred in acidic environments .

Physicochemical Properties

- Solubility: Sodium sulfosuccinates exhibit high water solubility due to ionic interactions. For example, dioctyl sulfosuccinate (CAS 1639-66-3) dissolves readily in water (up to 50 g/L) but also retains compatibility with organic solvents like ethanol .

- Hydrophilic-Lipophilic Balance (HLB) : The target compound’s HLB is estimated to be ~10–12, similar to dihexyl sulfosuccinate (HLB 12), making it suitable for oil-in-water emulsions .

Surfactant Efficiency

- Textile Processing : Dioctyl sulfosuccinate (CAS 1639-66-3) is widely used as a wetting agent for cotton and synthetic fibers due to its rapid penetration . The target compound’s methyl group may reduce biodegradability but improve thermal stability in high-temperature dyeing processes.

- Food Packaging : 1,4-Bis(2-ethylhexyl) sulfosuccinate (CAS 577-11-7) is approved in plastics (PE, PP) at ≤3.0% concentration, highlighting its safety in food-contact materials .

Environmental and Regulatory Considerations

- Biodegradability : Linear alkyl chains (e.g., n-hexyl in CAS 3006-15-3) degrade faster than branched derivatives like 2-ethylhexyl .

- Regulatory Status : Compounds like disodium tetrapentenyl succinate (CAS 94086-60-9) are classified as "green" surfactants in organic production, whereas branched variants may face stricter regulations due to persistence .

Biological Activity

Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt, commonly referred to as docusate sodium, is a sodium salt derivative of butanedioic acid with significant biological activity. It is primarily recognized for its surfactant properties and is widely used in pharmaceuticals and personal care products. This article explores its biological activity, mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H23NaO7S

- Molecular Weight : Approximately 346.37 g/mol

- CAS Number : 83930-08-9

The compound features a long hydrocarbon chain (2-ethylhexyl) and a sulfonate group, which contribute to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

This compound exhibits biological activity primarily through the following mechanisms:

- Surfactant Activity : It lowers surface tension in aqueous solutions, facilitating the emulsification of oils and fats. This property is crucial for enhancing the solubility of various compounds in pharmaceutical formulations .

- Cell Membrane Interaction : The compound has been studied for its effects on cell membranes due to its surfactant properties. It can alter membrane permeability, potentially influencing drug absorption and bioavailability.

Biological Activity

The biological roles of this compound include:

- Emulsifying Agent : Widely used in formulations to stabilize emulsions by reducing interfacial tension.

- Laxative Effect : As a component of docusate sodium, it is utilized as a stool softener in treating constipation by facilitating the mixing of water and lipids in the stool .

Acute Toxicity

In studies conducted on rats:

- The median lethal dose (LD50) was reported to be greater than 2100 mg/kg body weight, indicating low acute toxicity .

Repeated Dose Toxicity

In a 90-day dietary study:

- No significant adverse effects were observed at doses up to 750 mg/kg bw/day. The no observed adverse effect level (NOAEL) was established at this dosage .

Case Studies

-

Developmental Toxicity Assessment :

A screening assessment indicated that repeated oral exposure could lead to developmental effects only in conjunction with maternal toxicity. This suggests a need for cautious use during pregnancy . -

Environmental Impact Studies :

Research has indicated that while docusate sodium is effective in various applications, its environmental persistence and potential impacts on aquatic life warrant further investigation .

Applications

The compound's unique properties make it suitable for various applications:

- Pharmaceuticals : Used as an active ingredient in laxatives and other formulations.

- Personal Care Products : Acts as a surfactant in cosmetics and skin care products.

- Industrial Uses : Employed in cleaning agents due to its emulsifying properties.

Comparative Analysis

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Docusate Sodium | C20H37NaO7S | Complex structure with two long hydrocarbon chains; widely used as a laxative. |

| Butanedioic Acid, Sulfo-, 1-Methyl Ester | C10H18NaO5S | Simpler structure affecting surfactant properties. |

| Butanedioic Acid, Sulfo-, Dioctyl Ester | C20H38NaO7S | Contains longer hydrocarbon chains; different solubility characteristics. |

Q & A

Q. What are the primary synthetic routes for preparing Butanedioic acid, sulfo-, 4-(2-ethylhexyl) 1-methyl ester, sodium salt, and how can purity be optimized?

The synthesis typically involves esterification and sulfonation steps. For example:

Esterification : Reacting succinic acid with 2-ethylhexanol and methanol under acidic catalysis (e.g., H₂SO₄) to form the mixed ester.

Sulfonation : Introducing a sulfonic acid group via sulfonating agents (e.g., sulfur trioxide complexes) followed by neutralization with sodium hydroxide.

Purity Optimization : Use reversed-phase HPLC with a mobile phase containing sodium 1-octanesulfonate (as in USP methods) to monitor intermediates and byproducts . Recrystallization from ethanol-water mixtures can improve purity (>99%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- NMR : ¹H and ¹³C NMR confirm ester linkages and alkyl chain configurations. The sulfonate group’s presence is validated via ³¹P NMR if phosphorylated intermediates are involved.

- FTIR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1180 cm⁻¹ (sulfonate S=O) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS detects sodium adducts ([M+Na]⁺) for molecular weight confirmation (e.g., m/z 445.5663 for C₂₀H₃₈O₇S·Na) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in surfactant formulations?

Quantum chemical calculations (e.g., DFT) model the compound’s micellization behavior by calculating:

- Critical Micelle Concentration (CMC) : Derived from solvation energy and hydrophobic interactions of the alkyl chains.

- Interfacial Tension : Simulated using molecular dynamics (MD) to assess surfactant efficiency in oil-water systems.

Tools like COMSOL Multiphysics integrate these models with experimental data to optimize formulation stability .

Q. What experimental strategies resolve contradictions in its solubility data across solvents?

Contradictions often arise from solvent polarity and ion-pairing effects. A systematic approach includes:

Phase Solubility Studies : Measure solubility in binary solvent systems (e.g., ethanol-water) to identify co-solvency effects.

Hansen Solubility Parameters : Calculate HSPs to predict compatibility with nonpolar solvents (e.g., hexane) versus polar aprotic solvents (e.g., DMSO) .

Ion Chromatography : Quantify sodium counterion dissociation in aqueous solutions to assess ionic strength impacts .

Q. How does the stereochemistry of the 2-ethylhexyl group influence its interfacial activity?

The branched alkyl chain reduces crystallinity and enhances surface activity. Advanced methods to study this include:

- Langmuir-Blodgett Trough Experiments : Measure pressure-area isotherms to compare monolayer packing of stereoisomers.

- Neutron Reflectometry : Resolve molecular orientation at air-water interfaces, showing extended alkyl chains improve foam stability .

Methodological Challenges

Q. How to design experiments validating its degradation pathways under environmental conditions?

- Photolysis Studies : Use UV-Vis spectroscopy with a xenon lamp to simulate sunlight, identifying degradation products (e.g., sulfonate cleavage) via LC-MS/MS.

- Hydrolysis Kinetics : Conduct pH-dependent stability studies (pH 3–9) at 25–50°C, monitored by ion chromatography for sulfate release .

- Ecotoxicity Assays : Pair degradation data with algal growth inhibition tests (e.g., using Chlorella vulgaris) to assess ecological risks .

Q. What computational frameworks improve reaction yield in its synthesis?

ICReDD’s reaction path search methodology combines:

Quantum Chemical Workflows : Use Gaussian or ORCA to identify low-energy transition states for esterification/sulfonation.

Machine Learning : Train models on existing sulfonate ester syntheses to predict optimal catalysts (e.g., Nafion vs. Amberlyst) and reaction times .

Data Interpretation and Contradictions

Q. How to reconcile discrepancies in reported CMC values across studies?

Discrepancies may stem from measurement techniques (e.g., surface tension vs. conductivity). Standardize protocols by:

Q. Why do NMR spectra sometimes show unexpected splitting patterns?

Dynamic rotational isomerism in the 2-ethylhexyl group can cause peak splitting. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.